molecular formula C26H30N2O3 B2742175 3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951937-31-8

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2742175
CAS No.: 951937-31-8
M. Wt: 418.537
InChI Key: SQVNWMZVQNBDCZ-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin family, a class of heterocyclic molecules characterized by fused chromene and oxazine rings. Its structure includes a phenyl group at position 3 and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl substituent at position 8. The tetramethylpiperidine moiety contributes to its unique conformational rigidity and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-25(2)12-18(13-26(3,4)27-25)28-14-20-22(31-16-28)11-10-19-23(29)21(15-30-24(19)20)17-8-6-5-7-9-17/h5-11,15,18,27H,12-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNWMZVQNBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazine core One common approach is to start with a phenyl-substituted precursor, which undergoes cyclization reactions to form the oxazine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : Reduction reactions can be performed on the oxazine ring to yield different functional groups.

  • Substitution: : Nucleophilic substitution reactions can introduce various substituents at different positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, reduced oxazine derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine

Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific biological targets may lead to the discovery of therapeutic agents for various diseases.

Industry

In the industry, this compound could be used as a stabilizer or additive in the production of polymers and other materials. Its properties may enhance the durability and performance of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if used as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to therapeutic effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position 3) Substituents (Position 9) Key Properties/Applications Reference
3-Phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Phenyl 2,2,6,6-Tetramethylpiperidin-4-yl High steric hindrance; potential CNS activity (inferred)
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Chlorophenyl Thiophen-2-ylmethyl Enhanced π-π stacking; antimicrobial screening candidate
9-(4-Ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-Ethylphenyl Methyl Reduced steric bulk; improved solubility
3-Ethyl-9-(2-furylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one Ethyl 2-Furylmethyl Polar furan group; antioxidant activity

Key Observations:

Substituent Effects on Lipophilicity: The 2,2,6,6-tetramethylpiperidin-4-yl group in the target compound significantly increases lipophilicity compared to smaller substituents like methyl or polar groups like 2-furylmethyl . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Steric and Conformational Differences :

  • The tetramethylpiperidine moiety introduces steric hindrance, which could limit interactions with flat binding pockets (e.g., ATP sites in kinases) compared to less bulky analogs like the thiophen-2-ylmethyl derivative .
  • Ethylphenyl or furylmethyl groups () allow greater conformational flexibility, possibly favoring binding to less constrained targets .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or ethyl groups) are synthesized via direct alkylation or condensation reactions, as seen in and . In contrast, the tetramethylpiperidinyl group likely requires multi-step functionalization, increasing synthetic complexity .

Pharmacological and Physicochemical Data (Inferred from Analogs)

While direct data for the target compound are scarce, insights can be extrapolated from related structures:

  • Antioxidant Potential: Chromeno-oxazin derivatives with electron-donating groups (e.g., hydroxyl or methoxy) show strong radical-scavenging activity (IC₅₀ ~5–40 µg/mL in DPPH assays). The phenyl and tetramethylpiperidinyl groups in the target compound may reduce this activity compared to hydroxylated analogs .
  • Metabolic Stability : Piperidine-containing compounds often exhibit longer half-lives due to resistance to cytochrome P450-mediated oxidation. This contrasts with thiophene- or furan-containing analogs, which may undergo faster metabolic clearance .

Biological Activity

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 951937-31-8) is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O3C_{26}H_{30}N_{2}O_{3} with a molecular weight of 418.5 g/mol. The compound features a chromeno-oxazine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC26H30N2O3
Molecular Weight418.5 g/mol
CAS Number951937-31-8

Anti-Cancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : Research has shown that similar compounds can inhibit cancer cell proliferation by targeting key signaling pathways such as AKT and ERK . These pathways are crucial for cell survival and proliferation.
  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structural motifs were effective in reducing the viability of various cancer cell lines at concentrations below 100 µM without exhibiting cytotoxic effects on normal cells .
  • Case Studies : A study evaluating a series of diarylmethane derivatives found that certain derivatives showed IC50 values indicating potent anti-cancer activity against colorectal cancer cells. The most active compound in this series was further analyzed for its binding affinity to biological targets using molecular docking studies .

Anti-Inflammatory Activity

Compounds related to the target molecule have also been reported to possess anti-inflammatory properties:

  • Inflammation Pathways : The inhibition of pro-inflammatory cytokines and enzymes has been observed in similar compounds, suggesting a potential mechanism for reducing inflammation .
  • Experimental Evidence : In animal models of inflammation, derivatives of the target compound demonstrated efficacy in reducing markers of inflammation such as TNF-alpha and IL-6 levels .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has not been extensively studied; however, preliminary assessments indicate favorable absorption characteristics based on its molecular structure. The presence of the tetramethylpiperidine moiety suggests potential for high bioavailability due to its lipophilicity.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Formation : Construct the chromeno[8,7-e][1,3]oxazine core via condensation of 4-methyl-7-hydroxycoumarin with paraformaldehyde and a substituted amine (e.g., p-toluidine) in methanol at 40°C .

Substituent Introduction : Introduce the 2,2,6,6-tetramethylpiperidin-4-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions.

Phenyl Group Functionalization : Attach the 3-phenyl moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Key Techniques : Monitor reactions via TLC/HPLC; purify intermediates via column chromatography. Confirm structures using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Basic: How can structural characterization of this compound be optimized to resolve ambiguities in stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like DCM/hexane and analyzing diffraction patterns .
  • Advanced NMR : Use 1H^1H-1H^1H COSY, NOESY, and HSQC to assign proton environments and spatial relationships. For example, NOESY correlations can distinguish axial vs. equatorial positions in the tetramethylpiperidine group.
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Advanced: What strategies can address contradictions between in vitro and in vivo anti-inflammatory activity data for this compound?

Methodological Answer:

  • Solubility Optimization : Improve aqueous solubility by synthesizing analogues with polar substituents (e.g., sulfonate esters) or using co-solvents (e.g., PEG-400) in animal studies .
  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS. Poor bioavailability often explains in vitro-in vivo discrepancies.
  • Mechanistic Validation : Cross-validate NF-κB inhibition (via luciferase reporter assays) with cytokine profiling (ELISA for TNF-α/IL-6) in primary macrophages .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency against inflammatory targets?

Methodological Answer:

  • Variable Substituent Screening : Synthesize derivatives with modified phenyl (e.g., halogenated, methoxy) or piperidine (e.g., spirocyclic, hydroxylated) groups.
  • Biological Assays : Test inhibition of COX-2, LOX, or NF-κB pathways using enzymatic assays (e.g., fluorometric COX-2 kits) and cell-based models (e.g., LPS-stimulated RAW264.7 macrophages) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft EsE_s) with activity trends.

Advanced: What experimental approaches can elucidate the photochemical behavior of this chromeno-oxazine derivative?

Methodological Answer:

  • UV Irradiation Studies : Expose the compound to 300 nm UV light and monitor dimerization via [2π+2π] cycloaddition using 1H^1H NMR (loss of coumarin proton signals) and UV-Vis spectroscopy (shift in λmax) .
  • Thermal Analysis : Use DSC to study the thermal ring-opening of the benzoxazine moiety (endothermic peak ~200–250°C) .
  • Theoretical Modeling : Simulate excited-state dynamics with TD-DFT to predict photoreactivity sites.

Advanced: How can researchers resolve conflicting data on the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Analyze degradation products via LC-MS .
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) and correlate with stability.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using UPLC-QTOF .

Basic: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to quantify impurities (>95% purity threshold).
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
  • Chiral HPLC : Resolve enantiomers if asymmetric centers are present (e.g., using Chiralpak AD-H column) .

Advanced: How can computational methods predict the compound’s binding mode to putative targets like NF-κB?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the NF-κB p65 subunit (PDB: 1NFI). Prioritize poses with favorable binding energy (<−7 kcal/mol).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Compute binding affinity with MM-PBSA/GBSA methods .

Advanced: What experimental designs are recommended for evaluating synergistic effects with known anti-inflammatory agents?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method in vitro. Test fixed-ratio combinations (e.g., 1:1 to 4:1) with NSAIDs (e.g., indomethacin) and calculate CI via CompuSyn software (CI < 1 indicates synergy) .
  • In Vivo Validation : Administer sub-therapeutic doses in a carrageenan-induced paw edema model and measure reduction in swelling vs. monotherapy .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation and photodegradation.
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis; avoid prolonged exposure to light or humidity .

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